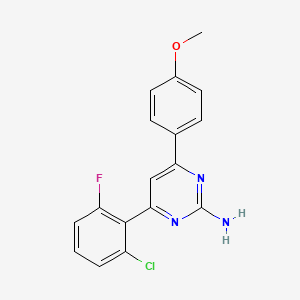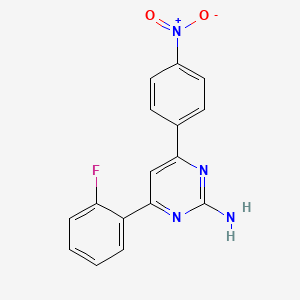
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine, or 4-(2H-1,3-BDPA) for short, is a synthetic pyrimidine derivative that has been used in various scientific research applications in recent years. It is a nitrogen-containing heterocyclic compound that has been studied for its potential use in medicinal chemistry and drug discovery. This molecule can be synthesized in the laboratory through a variety of methods, and it has been shown to have a wide range of biological activities.
科学研究应用
4-(2H-1,3-BDPA) has been studied for its potential use in medicinal chemistry and drug discovery. The compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. It has also been studied for its potential use in cancer therapy. In addition, 4-(2H-1,3-BDPA) has been used in the synthesis of various other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
作用机制
The exact mechanism of action of 4-(2H-1,3-BDPA) is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the regulation of gene expression. In addition, 4-(2H-1,3-BDPA) has been shown to interact with certain receptors in the body, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2H-1,3-BDPA) have not been extensively studied. However, the compound has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. In addition, it has been shown to have an inhibitory effect on protein kinases and histone deacetylases, which are involved in the regulation of gene expression.
实验室实验的优点和局限性
The use of 4-(2H-1,3-BDPA) in laboratory experiments has several advantages. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. In addition, it has been shown to have various biological activities, such as antifungal, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-(2H-1,3-BDPA) in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in organic solvents.
未来方向
There are several potential future directions for the use of 4-(2H-1,3-BDPA). One potential direction is to further investigate its potential use in cancer therapy. In addition, further research could be done to explore its potential use as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as small-molecule inhibitors of protein kinases and histone deacetylase inhibitors.
合成方法
4-(2H-1,3-BDPA) can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-nitrophenol and 2H-1,3-benzodioxole in the presence of an acid catalyst. This reaction produces a mixture of the desired product and byproducts, which can be further purified by column chromatography. Other methods of synthesis include the reaction of 4-nitrophenol with 2H-1,3-benzodioxole in the presence of a base catalyst, and the reaction of 2H-1,3-benzodioxole with 4-nitrophenol in the presence of a Lewis acid.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCXRJASSLCFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)










